molecular formula C9H17NO2S B2671006 Tert-butyl 2-methyl-1,3-thiazolidine-4-carboxylate CAS No. 2248257-60-3

Tert-butyl 2-methyl-1,3-thiazolidine-4-carboxylate

Cat. No.: B2671006
CAS No.: 2248257-60-3
M. Wt: 203.3
InChI Key: ARURIWRULAZFTM-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-1,3-thiazolidine-4-carboxylate is a heterocyclic organic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of L-cysteine with carbonyl compounds, followed by Boc protection. The reaction conditions often include refluxing with ketones and subsequent purification steps . For instance, L-cysteine can be reacted with aldehydes to form thiazolidine derivatives, which are then protected with tert-butyl groups to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis could enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-methyl-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazolidine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring.

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-1,3-thiazolidine-4-carboxylate involves its interaction with biological targets through its thiazolidine ring. This ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. The sulfur and nitrogen atoms in the ring play crucial roles in these interactions, often forming hydrogen bonds or coordinating with metal ions in the active sites of enzymes .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-methyl-1,3-thiazolidine-4-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

IUPAC Name

tert-butyl 2-methyl-1,3-thiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.04.19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c1-6-10-7(5-13-6)8(11)12-9(2,3)4/h6-7,10H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARURIWRULAZFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC(CS1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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